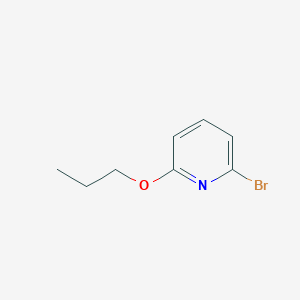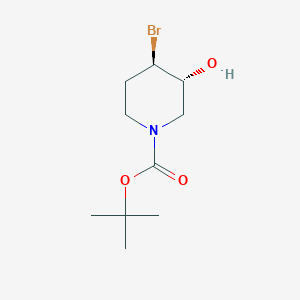
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Übersicht
Beschreibung
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is an organic compound with the molecular weight of 233.19 . It is also known as 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride . It is a white solid and is used as an intermediate in organic synthesis .
Synthesis Analysis
This compound is a critical intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes . A multi-step retrosynthetic analysis was conducted to develop an efficient synthesis route for this compound . The synthesis of this compound involves the use of condensation reagent .Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid . The InChI code is 1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16) .Chemical Reactions Analysis
The reaction of this compound is carried out using a condensation reagent . The reaction is carried out in the environment of a polar organic solvent .Physical And Chemical Properties Analysis
This compound is a white solid . The storage temperature is room temperature . The predicted pKa is 4.30±0.10 .Wissenschaftliche Forschungsanwendungen
Preparation of DPP-4 Inhibitors
Scientific Field
Summary of Application
The compound “3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid” is used as a reactant for the preparation of DPP-4 inhibitors, including sitagliptin . DPP-4 inhibitors are a class of medicines that are used to treat type 2 diabetes.
Methods of Application
The specific methods of synthesis would depend on the particular DPP-4 inhibitor being prepared. Typically, this would involve a series of organic reactions, including amide bond formation, to incorporate the “3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid” into the final product .
Results or Outcomes
The result of this application is the production of DPP-4 inhibitors, which are effective in regulating blood glucose levels in individuals with type 2 diabetes .
Organic Synthesis
Scientific Field
Summary of Application
This compound is often used as a building block in organic synthesis and pharmaceutical research .
Methods of Application
The specific methods of synthesis would depend on the particular compound being prepared. Typically, this would involve a series of organic reactions to incorporate the “3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid” into the final product .
Results or Outcomes
The result of this application is the production of various organic compounds, which can be used in further research or in the development of pharmaceuticals .
Preparation of Chiral Compounds
Scientific Field
Summary of Application
The compound “®-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is a chiral version of “3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid”. Chiral compounds are important in many areas of science, including pharmaceuticals, as they often have different biological activity depending on their stereochemistry .
Methods of Application
The specific methods of synthesis would depend on the particular chiral compound being prepared. Typically, this would involve a series of organic reactions, including asymmetric synthesis, to incorporate the “®-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” into the final product .
Results or Outcomes
The result of this application is the production of chiral compounds, which can have different biological activity depending on their stereochemistry .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFQQJVYCWLKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)





![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)

